3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine
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Overview
Description
3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine is a chemical compound that has gained immense attention in scientific research due to its potential applications in drug development. This compound is a pyridine derivative and has a molecular weight of 308.23 g/mol.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine in lab experiments is its potential to target specific enzymes or proteins involved in disease processes. This makes it a promising candidate for drug development. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine. One direction is to investigate its potential as a treatment for cancer, Alzheimer's disease, and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to determine its safety and potential side effects.
Synthesis Methods
The synthesis of 3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine involves the reaction of 3-methylpiperidine-1-carboxylic acid with 3-bromo-5-chloropyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
3-Bromo-5-(3-methylpiperidine-1-carbonyl)pyridine has shown promising results in scientific research for its potential applications in drug development. This compound has been studied for its activity against various diseases such as cancer, Alzheimer's disease, and inflammation. It has also been investigated for its antibacterial and antifungal properties.
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYRTWUXSGLGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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